4-Fluoro-N-phenylbenzenesulfonamide
Overview
Description
4-Fluoro-N-phenylbenzenesulfonamide is a chemical compound with the CAS Number: 312-52-7 . It has a molecular weight of 251.28 and its IUPAC name is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10FNO2S/c13-10-6-8-12 (9-7-10)17 (15,16)14-11-4-2-1-3-5-11/h1-9,14H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a melting point of 109-111°C . It has a density of 1.4±0.1 g/cm^3 . Its boiling point is 376.7±44.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.4±3.0 kJ/mol . The flash point is 181.6±28.4 °C . The index of refraction is 1.618 . The molar refractivity is 64.0±0.4 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Fungicidal Activity
- A study discussed the fungicidal activities of N-phenylbenzenesulfonamide derivatives, including 4-Fluoro-N-phenylbenzenesulfonamide, against Pythium ultimum, highlighting the structural characteristics influencing their effectiveness (조윤기, 장기운, & 성낙도, 2008).
Enantioselective Fluorination
- Research on the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, used various N-fluorobenzenesulfonamides, including modifications of the this compound. This study highlights the impact of substituents on the phenyl rings of these compounds (Wang et al., 2014).
Inhibitors of Cyclooxygenase-2
- A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with fluorine atoms, were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The study indicates that fluorine introduction notably increased COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor (Hashimoto et al., 2002).
Electrophilic Fluorinating Reagent
- N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, an analogue of N-fluorobenzenesulfonamide, was developed as a sterically demanding electrophilic fluorinating reagent. This compound demonstrated improved enantioselectivity in certain reactions compared to N-fluorobenzenesulfonamide (Yasui et al., 2011).
Isostructural Crystals
- The study of isostructural crystals of various N-phenylbenzenesulfonamides, including this compound, was conducted to understand their crystal-packing modes. This research provides insights into the adaptable nature of these compounds in forming different crystal structures (Gelbrich, Threlfall, & Hursthouse, 2012).
Quantum Chemical and Molecular Dynamic Simulation
- Piperidine derivatives containing this compound were studied for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research provides insights into the effectiveness of these compounds in corrosion protection (Kaya et al., 2016).
Antimicrobial Activity and DFT Studies
- The antimicrobial activity of 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, a derivative of this compound, was evaluated along with spectroscopic and quantum chemical studies. The findings contribute to understanding the antibacterial and antifungal activities of these compounds (Eren, Özdemir. Koçak, & Özdemir, 2018).
Activating Hydroxyl Groups of Polymeric Carriers
- 4-Fluorobenzenesulfonyl chloride, a derivative of this compound, was used to activate hydroxyl groups of various solid supports for the covalent attachment of biologicals, demonstrating its utility in bioconjugation and potential therapeutic applications (Chang et al., 1992).
Properties
IUPAC Name |
4-fluoro-N-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOCMFAHAVONEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075386 | |
Record name | 4-Fluorobenzenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-52-7 | |
Record name | 4-Fluoro-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-fluoro-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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